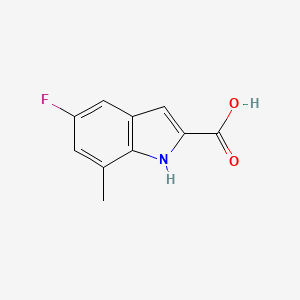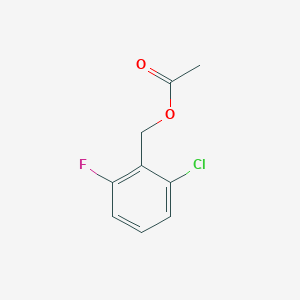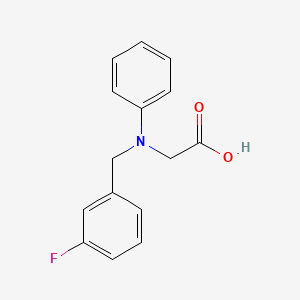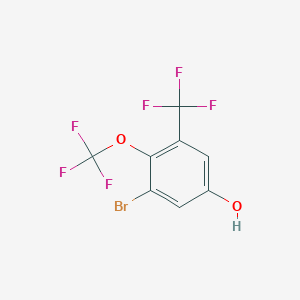
1-(4-Amino-5-iodo-2-methylphenyl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Amino-5-iodo-2-methylphenyl)ethan-1-one is an organic compound with the molecular formula C9H10INO It is characterized by the presence of an amino group, an iodine atom, and a methyl group attached to a phenyl ring, along with an ethanone group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Amino-5-iodo-2-methylphenyl)ethan-1-one typically involves the iodination of a precursor compound followed by the introduction of the amino and ethanone groups. One common method involves the iodination of 2-methylphenyl ethanone, followed by nitration and reduction to introduce the amino group. The reaction conditions often include the use of iodine and a suitable oxidizing agent for iodination, followed by nitration using nitric acid and sulfuric acid, and reduction using a reducing agent such as tin(II) chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization and chromatography may also be employed to achieve high purity levels.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Amino-5-iodo-2-methylphenyl)ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol or other reduced forms.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as sodium azide or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Alcohols or other reduced forms.
Substitution: Compounds with substituted functional groups in place of the iodine atom.
Aplicaciones Científicas De Investigación
1-(4-Amino-5-iodo-2-methylphenyl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-(4-Amino-5-iodo-2-methylphenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can affect the function of enzymes, receptors, and other proteins, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
1-(2-Amino-5-iodo-3-methylphenyl)ethan-1-one: Similar structure but with different positions of the amino and methyl groups.
2-Iodo-1-(4-methylphenyl)ethanone: Lacks the amino group but has a similar core structure.
2-Amino-1-(4-methylphenyl)ethan-1-one hydrochloride: Contains a similar ethanone group but with different substituents.
Uniqueness
1-(4-Amino-5-iodo-2-methylphenyl)ethan-1-one is unique due to the specific arrangement of its functional groups, which can lead to distinct chemical reactivity and biological activity. The presence of both an amino group and an iodine atom on the phenyl ring provides opportunities for diverse chemical modifications and interactions, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C9H10INO |
|---|---|
Peso molecular |
275.09 g/mol |
Nombre IUPAC |
1-(4-amino-5-iodo-2-methylphenyl)ethanone |
InChI |
InChI=1S/C9H10INO/c1-5-3-9(11)8(10)4-7(5)6(2)12/h3-4H,11H2,1-2H3 |
Clave InChI |
QORBOPCWXMZWIB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1C(=O)C)I)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


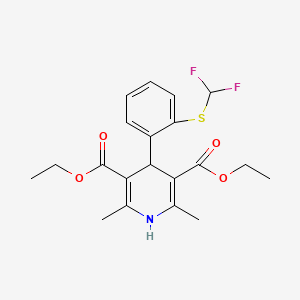
![1-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulene](/img/structure/B12849434.png)
![6-(Chloromethyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine](/img/structure/B12849435.png)

![tert-butyl (2R)-4-oxo-1-[(1S)-1-phenylethyl]piperidine-2-carboxylate](/img/structure/B12849439.png)
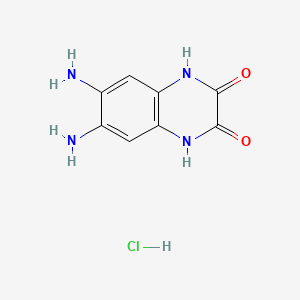
![4-[(5Z)-4-oxo-5-(pyridin-3-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B12849452.png)
